molecular formula C10H10OS2 B12836593 1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane

1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane

Cat. No.: B12836593
M. Wt: 210.3 g/mol
InChI Key: BJUPIDUBTXKKGF-UHFFFAOYSA-N
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Description

1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane is an organic compound characterized by the presence of a methoxy group, a phenylpropynyl group, and a disulfane linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted phenylpropynyl compound with a disulfane precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the disulfane bond, forming thiols.

    Substitution: The methoxy and phenylpropynyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane involves its interaction with molecular targets through its functional groups. The disulfane linkage can undergo redox reactions, influencing cellular redox states. The phenylpropynyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one: Similar in structure but lacks the disulfane linkage.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a methoxy-phenyl group but differs in the rest of the structure.

    Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: Similar methoxy and propynyl groups but different overall structure.

Uniqueness

1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane is unique due to its disulfane linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C10H10OS2

Molecular Weight

210.3 g/mol

IUPAC Name

3-(methoxydisulfanyl)prop-1-ynylbenzene

InChI

InChI=1S/C10H10OS2/c1-11-13-12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3

InChI Key

BJUPIDUBTXKKGF-UHFFFAOYSA-N

Canonical SMILES

COSSCC#CC1=CC=CC=C1

Origin of Product

United States

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